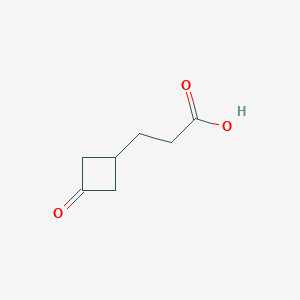
3-(3-Oxocyclobutyl)propanoic acid
Übersicht
Beschreibung
3-(3-Oxocyclobutyl)propanoic acid is a very important medicine intermediate . It is widely applied in the synthesis of various bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors, and in autoimmunization chronic inflammatory diseases and antitumor drugs .
Synthesis Analysis
The synthesis of 3-(3-oxocyclobutyl)propanoic acid can be accomplished by the reaction of cyclobutyl ketone with bromoacetic anhydride . The specific synthesis path involves reacting cyclobutyl ketone with bromoacetic anhydride in the presence of thionyl chloride to generate 3-(Bromo-cyclobutyl) acetone .Molecular Structure Analysis
The molecular formula of 3-(3-Oxocyclobutyl)propanoic acid is C7H10O3 . Its molecular weight is 142.152 g/mol .Chemical Reactions Analysis
3-(3-oxocyclobutyl)propanoic acid can be obtained by the reaction of cyclobutyl ketone with bromoacetic anhydride . The specific synthesis path is as follows: First, in the presence of thionyl chloride, cyclobutyl ketone is reacted with bromoacetic anhydride to generate 3-(Bromo-cyclobutyl) acetone .Physical And Chemical Properties Analysis
The density of 3-(3-Oxocyclobutyl)propanoic acid is 1.2±0.1 g/cm3 . Its boiling point is 313.0±15.0 °C at 760 mmHg . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Synthesis of Key Intermediates : 1-(3-Oxocyclobutyl) carboxylic acid is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5, highlighting its role in the development of new pharmaceuticals (Xianyu Sun et al., 2014).
- Dearomatization Strategy : The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid combined with a cascade transition-metal catalyzed cyclization/addition/aromatization/lactamization sequence offers a novel approach for preparing furoquinolinone and angelicin derivatives, demonstrating its utility in complex organic synthesis (Y. Ye et al., 2012).
Materials Science
- Development of Polybenzoxazine : Phloretic acid, a derivative related to 3-(4-Hydroxyphenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol for creating materials with specific properties (Acerina Trejo-Machin et al., 2017).
Natural Products and Anti-inflammatory Applications
- Discovery of Phenolic Compounds : New phenolic compounds isolated from the tender leaves of Eucommia ulmoides Oliv. include derivatives structurally similar to 3-(3-Oxocyclobutyl)propanoic acid, providing insights into the anti-inflammatory properties of natural products and enriching the chemical information of Eucommia ulmoides Oliv. (Xiaolei Ren et al., 2021).
Safety and Hazards
Zukünftige Richtungen
3-(3-Oxocyclobutyl)propanoic acid is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various phenomena. It is expected to continue playing a significant role in the synthesis of various bulk drugs .
Eigenschaften
IUPAC Name |
3-(3-oxocyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMXLAAKZUGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxocyclobutyl)propanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

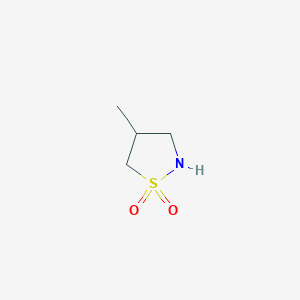
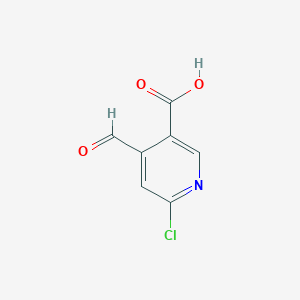

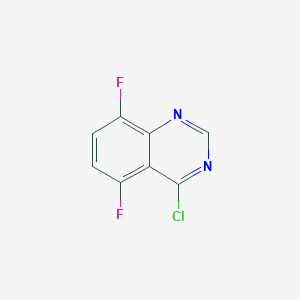
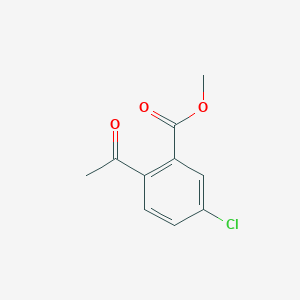
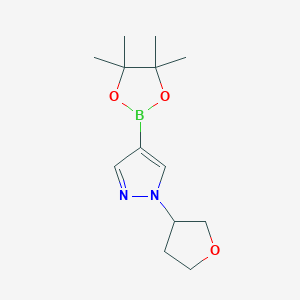
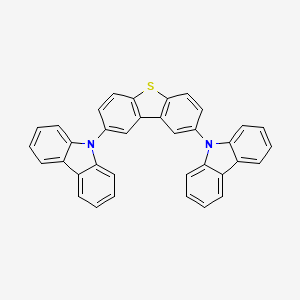

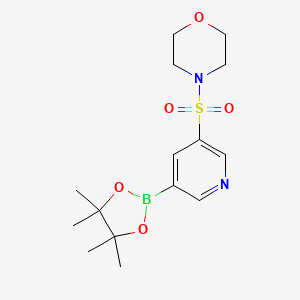


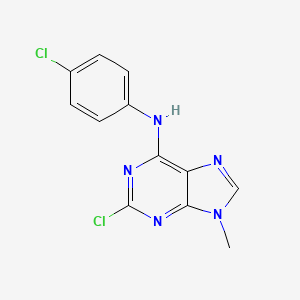

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)